

# The chemical structure and properties of EC330

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## Compound of Interest

Compound Name: EC330

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An In-depth Technical Guide to **EC330**: A Novel Inhibitor of LIF Signaling

## Introduction

**EC330** is a first-in-class, orally bioavailable small-molecule inhibitor of Leukemia Inhibitory Factor (LIF) signaling.[1][2] LIF, a cytokine belonging to the interleukin-6 superfamily, is often overexpressed in various human cancers and is associated with poor prognosis.[3][4] By targeting the LIF/LIF-R (Leukemia Inhibitory Factor Receptor) complex, **EC330** effectively blocks downstream oncogenic signaling pathways, thereby inhibiting cancer cell proliferation, migration, and tumor growth.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical pharmacology of **EC330**.

## Chemical Structure and Properties

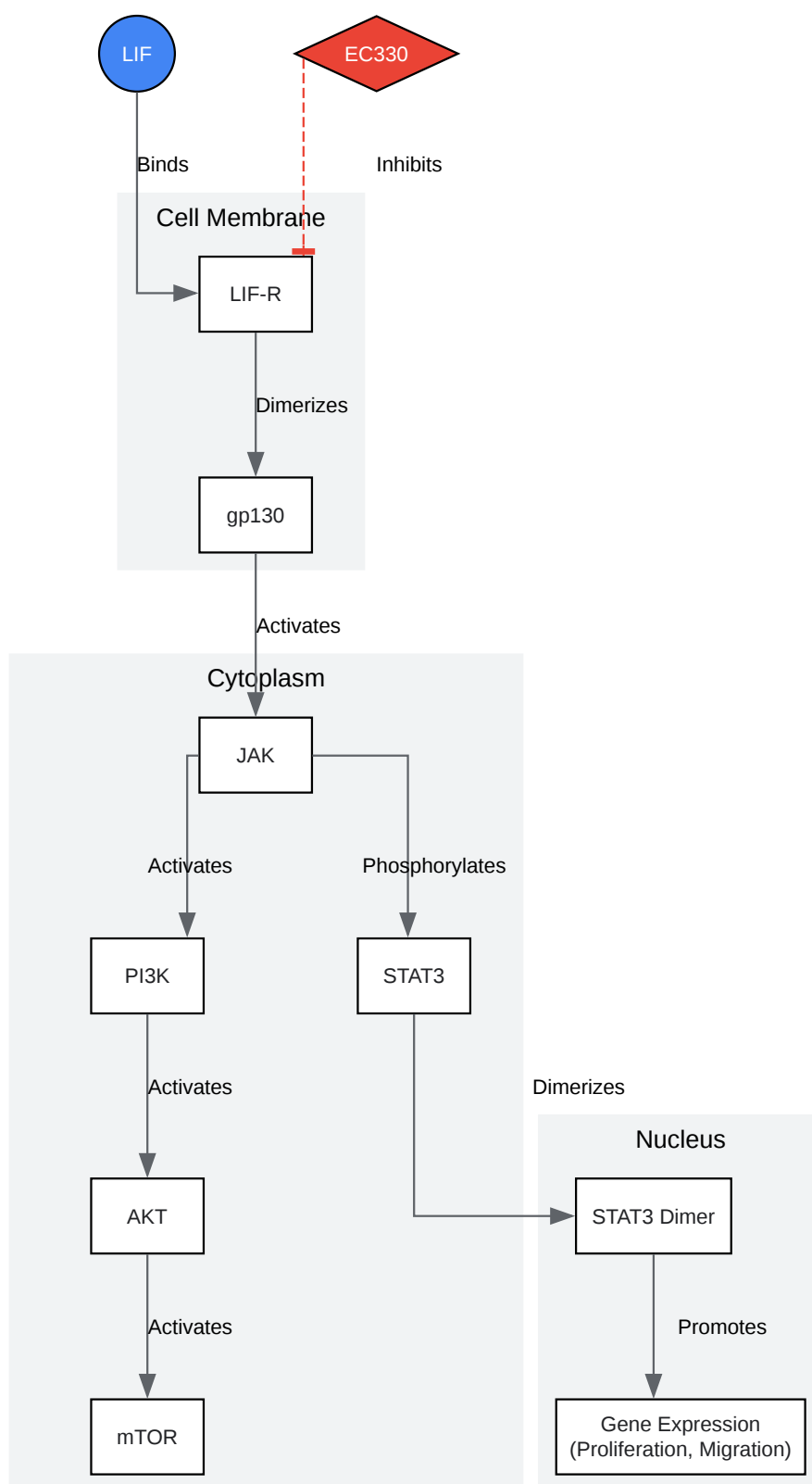
**EC330** is a steroidal compound with a complex chemical structure.[5] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C30H32F2O2	[6]
Molecular Weight	462.57 g/mol	[6]
CAS Number	2016795-77-8	[6]
Appearance	Solid powder	
Purity	>99% by HPLC	
Solubility	Soluble in DMSO, Insoluble in water, Soluble in Ethanol ('93 mg/mL)	[5]
Storage	Room temperature for months, or -20°C for 3 years	

## Mechanism of Action

**EC330** functions as a potent inhibitor of the LIF signaling pathway. Molecular docking studies have indicated that **EC330**'s molecular target is the LIF receptor (LIF-R).[3][4] By binding to the LIF/LIF-R complex, **EC330** blocks the activation of several downstream signaling pathways that are crucial for tumor progression.[4]

The primary signaling cascade inhibited by **EC330** is the JAK-STAT pathway. Specifically, **EC330** has been shown to reduce the phosphorylation of STAT3 in a dose-dependent manner. In addition to the STAT3 pathway, **EC330** also inhibits the PI3K/AKT and mTOR signaling pathways, which are also activated by LIF and play a significant role in promoting cell proliferation and survival.[3][4]



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**Caption:** Simplified LIF signaling pathway and the inhibitory action of **EC330**.

## Preclinical Pharmacology

### In Vitro Activity

**EC330** has demonstrated significant cytotoxic effects in cancer cells, particularly those with an overexpression of LIF.[3] Studies have shown that the IC50 values for **EC330** are substantially lower in cancer cells with ectopic LIF overexpression compared to their control counterparts.[3][4]

Cell Line	Condition	IC50 (μM)	Treatment Duration
MCF7	Control	~0.2-0.3	24 hours
MCF7	LIF Overexpression	3-5 fold lower than control	24 hours
MDA-MB-231	Control	-	-
MDA-MB-231	LIF Overexpression	~2-fold lower than control	-

**EC330** has also been shown to inhibit the migration of cancer cells.[3][4] In trans-well migration assays, **EC330** significantly inhibited the migration of MCF7 and MDA-MB-231 cells with LIF overexpression, while having a much weaker effect on control cells.[3]

### In Vivo Activity

In vivo studies using xenograft mouse models of ovarian and triple-negative breast cancer have demonstrated the anti-tumor efficacy of **EC330**. [1] Dose-dependent reductions in tumor burden were observed with **EC330** treatment.[1] Furthermore, **EC330** has been found to be orally bioavailable and well-tolerated in toxicity studies.[1]

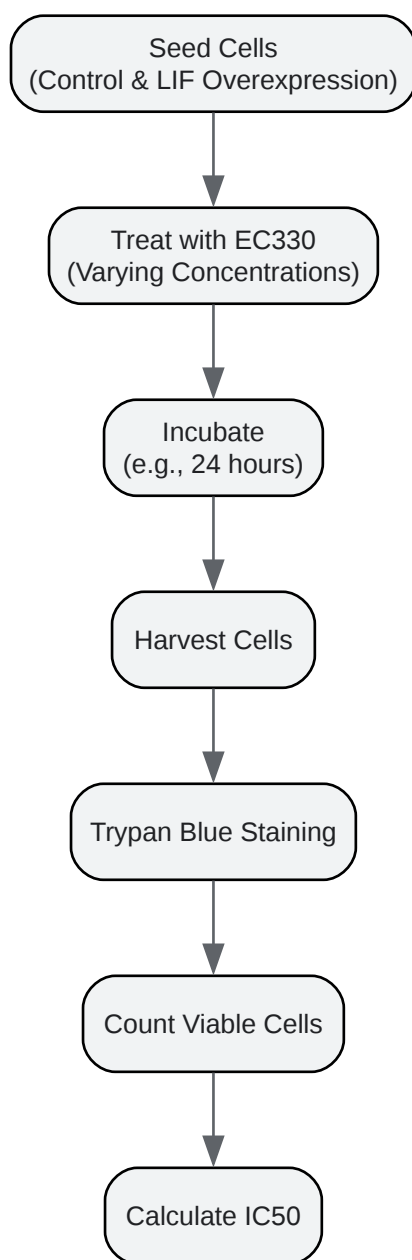
Animal Model	Cell Line	Treatment Dosages (mg/kg)	Outcome
Xenograft Mouse	IGROV-1 (Ovarian)	0.5 and 2.5	Dose-dependent reduction in tumor burden
Xenograft Mouse	MDA-MB-231 (Triple Negative Breast Cancer)	0.5 and 2.5	Dose-dependent reduction in tumor burden
PDX Model	MDA-MB-231	0.1, 0.5, and 2.5	Dose-dependent reduction in tumor burden

## Experimental Protocols

### Cell Viability Assay

To assess the effect of **EC330** on cell viability, a trypan blue exclusion method can be utilized.

- Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-231) with and without LIF overexpression in appropriate culture plates.
- Treatment: Treat the cells with varying concentrations of **EC330** for a specified duration (e.g., 24 hours).
- Cell Counting: Following treatment, harvest the cells and use a cell counter (e.g., Vi-CELL counter) to determine the number of viable and non-viable cells based on trypan blue exclusion.
- Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.



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**Caption:** Experimental workflow for a cell viability assay.

## Trans-well Migration Assay

The effect of **EC330** on cancer cell migration can be evaluated using a trans-well migration assay.

- Cell Preparation: Culture cancer cells with and without LIF overexpression to the desired confluency.

- **Assay Setup:** Place trans-well inserts into a 24-well plate containing a chemoattractant in the lower chamber.
- **Cell Seeding:** Seed the prepared cells in the upper chamber of the trans-well inserts and treat with **EC330** at a specified concentration (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231).  
[3]
- **Incubation:** Incubate the plate to allow for cell migration through the porous membrane of the insert.
- **Analysis:** After incubation, remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface.
- **Quantification:** Count the number of migrated cells under a microscope to determine the migration ability.

## In Vivo Xenograft Study

To evaluate the in vivo efficacy of **EC330**, a xenograft mouse model can be employed.

- **Cell Implantation:** Subcutaneously inject cancer cells (e.g., MDA-MB-231-LIF) into immunodeficient mice.
- **Tumor Growth:** Allow tumors to grow to a palpable size.
- **Treatment:** Administer **EC330** orally at various dosages (e.g., 0.5 and 2.5 mg/kg).
- **Monitoring:** Monitor tumor growth by measuring tumor volume at regular intervals.
- **Endpoint Analysis:** At the end of the study, excise the tumors and perform further analysis, such as western blotting for levels of p-STAT3 and total STAT3.[3]

## Conclusion

**EC330** is a promising small-molecule inhibitor of LIF signaling with demonstrated in vitro and in vivo anti-cancer activity. Its ability to selectively target cancer cells with LIF overexpression and its favorable pharmacological properties make it a strong candidate for further development as a targeted therapy for cancers dependent on the LIF pathway.

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